But-2-enenitrile

描述

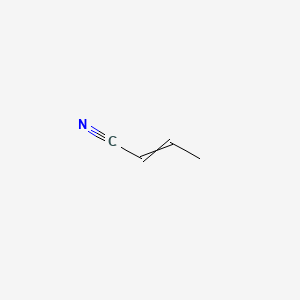

But-2-enenitrile (C₃H₅CN), also known as crotononitrile, is an unsaturated nitrile with the structural formula CH₂=CH-C≡N. It exists as a mixture of cis (Z) and trans (E) isomers, with the trans isomer being more thermodynamically stable due to reduced steric hindrance . This compound is characterized by its sp²-sp hybridized carbon chain, enabling conjugation between the nitrile and alkene groups, which influences its reactivity and physical properties.

属性

分子式 |

C4H5N |

|---|---|

分子量 |

67.09 g/mol |

IUPAC 名称 |

but-2-enenitrile |

InChI |

InChI=1S/C4H5N/c1-2-3-4-5/h2-3H,1H3 |

InChI 键 |

NKKMVIVFRUYPLQ-UHFFFAOYSA-N |

规范 SMILES |

CC=CC#N |

产品来源 |

United States |

相似化合物的比较

Key Properties :

- Molecular weight : 67.09 g/mol

- Boiling point : ~120–125°C (mixture of isomers)

- Applications : Used as a precursor in pharmaceuticals, agrochemicals, and polymer synthesis. For example, substituted but-2-enenitriles exhibit pharmacological activity as GABAA receptor modulators .

Comparison with Similar Compounds

Structural Isomers

2-Methyl-2-butenenitrile (CAS 4403-61-6)

- Structure : CH₃-C(CH₂CN)=CH₂

- Key differences :

| Property | This compound | 2-Methyl-2-butenenitrile |

|---|---|---|

| Boiling point (°C) | 120–125 | 130–135 |

| Molecular weight (g/mol) | 67.09 | 81.12 |

| Hazard classification | Moderate | High |

Stereoisomers

The cis (Z) and trans (E) isomers of this compound exhibit distinct pharmacological and physical behaviors:

- Compound 12 (Z-isomer):

- Compound 18 (E-isomer):

| Isomer | Melting Point (°C) | Pharmacological Activity |

|---|---|---|

| Z | N/A | High potency, moderate efficacy |

| E | N/A | Moderate potency, high efficacy |

Substituted Derivatives

Substituents on the this compound backbone significantly alter chemical and biological properties:

Amino-Substituted Derivatives

- (2Z)-3-Amino-2-(2-aminothiazol-4-yl)this compound (CAS 469872-10-4): Molecular weight: 180.23 g/mol .

Phenyl-Substituted Derivatives

Hydroxy-Substituted Derivatives

- (2E)-4-Hydroxythis compound (CAS 10479-81-9):

| Derivative | Substituent | Molecular Weight (g/mol) | Key Property Change |

|---|---|---|---|

| 3-Amino-2-(thiazolyl) | Amino, thiazole | 180.23 | Bioactivity enhancement |

| 4-Hydroxy | Hydroxyl | 83.09 | Increased polarity |

| 2,4-Dichlorophenyl | Halogenated aryl | 231.08 (e.g., Compound 18) | Enhanced receptor binding |

Complex Heterocyclic Derivatives

Agfa-Labs lists advanced derivatives like 4-(3,5-Dimethyloxadiazol-2-ylidene)-2-(pyrrolidine-1-carbothioyl)this compound (CAS 72361-42-3):

- Molecular weight : 276.36 g/mol .

- Application : Rare chemical used in specialized organic syntheses.

Research Findings and Trends

Pharmacological Selectivity : Substitution at the 3-position (e.g., dichlorophenyl groups) enhances GABAA receptor selectivity, as seen in Compound 18 .

Stereochemical Impact : The trans (E) isomer generally shows higher thermal stability, while the cis (Z) isomer is more reactive in cycloaddition reactions .

Synthetic Efficiency: Derivatives like (E)-2-azepan-1-ylmethyl-3-benzylaminothis compound are synthesized with yields up to 62% via optimized routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。